molecular formula C5H8ClN3O2 B13457722 methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride

methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride

Cat. No.: B13457722
M. Wt: 177.59 g/mol
InChI Key: JZOCYSKCXFSOJX-UHFFFAOYSA-N
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Description

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride is a chemical compound that belongs to the family of 1,2,3-triazoles. These compounds have gained significant attention due to their wide range of applications in various fields such as medicine, biochemistry, and materials science. The triazole ring in this compound is known for its stability and ability to participate in various chemical reactions, making it a valuable building block in synthetic chemistry .

Preparation Methods

The synthesis of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride typically involves the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), also known as the “click” reaction. This method is favored due to its high efficiency and selectivity. The reaction involves the cycloaddition of an organic azide with an alkyne in the presence of a copper catalyst to form the triazole ring . The reaction conditions usually include a solvent such as water or an organic solvent, a copper(I) source like copper sulfate, and a reducing agent such as sodium ascorbate .

Chemical Reactions Analysis

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the triazole ring or other functional groups in the molecule.

    Substitution: The triazole ring can participate in nucleophilic substitution reactions, where substituents on the ring are replaced by other groups.

    Cycloaddition: The triazole ring can undergo further cycloaddition reactions to form more complex structures

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride involves its interaction with specific molecular targets. The triazole ring can form strong hydrogen bonds and dipole interactions with various biological molecules, influencing their activity. This compound can inhibit enzymes or modulate receptor activity, leading to its therapeutic effects . The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Methyl 2-(1H-1,2,3-triazol-4-yl)acetate hydrochloride can be compared with other triazole-containing compounds such as:

The uniqueness of this compound lies in its specific structure, which allows for versatile chemical modifications and a wide range of applications in different fields.

Properties

Molecular Formula

C5H8ClN3O2

Molecular Weight

177.59 g/mol

IUPAC Name

methyl 2-(2H-triazol-4-yl)acetate;hydrochloride

InChI

InChI=1S/C5H7N3O2.ClH/c1-10-5(9)2-4-3-6-8-7-4;/h3H,2H2,1H3,(H,6,7,8);1H

InChI Key

JZOCYSKCXFSOJX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=NNN=C1.Cl

Origin of Product

United States

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